(2,5-Dimethylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Overview
Description
(2,5-Dimethylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a phenyl ring substituted with two methyl groups and a tetrazole ring attached to an amine group, forming a complex structure that can interact with various biological and chemical systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride typically involves multiple steps, starting with the preparation of the phenyl ring and the tetrazole ring separately. These components are then combined through a series of reactions, including nucleophilic substitution and amine formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : The tetrazole ring can be reduced to form amines or other reduced derivatives.
Substitution: : The amine group can participate in substitution reactions, replacing the hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: : Common reagents include alkyl halides and amines, often under acidic or basic conditions.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Amines, hydrazines, and other reduced derivatives.
Substitution: : Alkylated or acylated derivatives of the amine group.
Scientific Research Applications
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which (2,5-Dimethylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The phenyl ring and tetrazole ring can bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the dimethylphenyl group and the tetrazole ring. Similar compounds include:
Phenyl(1H-1,2,3,4-tetrazol-5-yl)methanamine hydrochloride: : Lacks the dimethyl groups, leading to different chemical and biological properties.
N-(2,5-Dimethylphenyl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamide: : Contains a thioacetamide group, resulting in different reactivity and applications.
These compounds share similarities in their core structures but differ in their substituents and functional groups, leading to distinct properties and uses.
Properties
IUPAC Name |
(2,5-dimethylphenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-6-3-4-7(2)8(5-6)9(11)10-12-14-15-13-10;/h3-5,9H,11H2,1-2H3,(H,12,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCAXAWWDJPLLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=NNN=N2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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